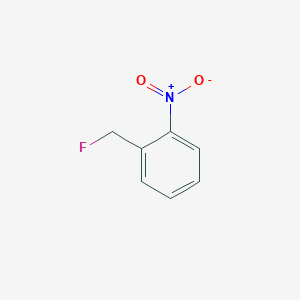

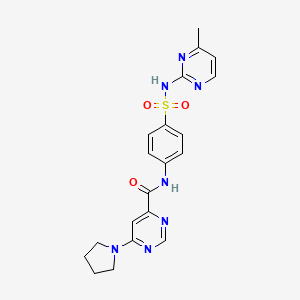

isopropyl 2-((2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isopropyl 2-((2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate is a chemical compound with the linear formula C20H18O5 . It is part of a collection of rare and unique chemicals provided for early discovery researchers .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 338.363 . The compound is part of a collection of rare and unique chemicals provided for early discovery researchers .Applications De Recherche Scientifique

Pharmacological Applications

In pharmacology, compounds structurally related to "isopropyl 2-((2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate" have been explored for their therapeutic potentials. For instance, (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide showed protective effects against cardiac remodeling in isoproterenol-induced myocardial infarction in rats. This compound exhibited potent inhibition of angiotensin-converting enzyme and significantly ameliorated cardiac dysfunction markers, suggesting its potential as an anticoagulant agent to prevent thrombosis in acute myocardial infarction (Khdhiri Emna et al., 2020). Additionally, compounds with the 2H-chromen structure have been synthesized and evaluated for their antineoplastic activities, confirming the potential of this scaffold for further antitumor activity study (R. Gašparová et al., 2013).

Materials Science Applications

In materials science, the reaction between titanium isopropoxide and acetic acid was studied to understand the formation of titanium oxo-acetate polymers, which are crucial for the production of various titanium-containing sol-gel solutions. This research provides insights into the esterification kinetics and the potential applications of these polymers in the development of materials with specific properties (D. Birnie, 2000).

Chemical Synthesis and Catalysis

In the field of chemical synthesis and catalysis, the compound has been involved in studies focusing on the palladation reactions of dimethylhydrazones, oximes, and oxime O-allyl ethers, providing insights into the structural features and reactivity of related compounds (A. Constable et al., 1978). Moreover, research on the design and synthesis of thiazolidin-4-ones based on similar chromenyl structures has explored their potential applications in creating new molecules with significant biological activities (M. Čačić et al., 2009).

Propriétés

IUPAC Name |

propan-2-yl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-13(2)24-19(21)12-23-16-9-8-15-10-17(14-6-4-3-5-7-14)20(22)25-18(15)11-16/h3-11,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKAPMIBPHWPBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2859183.png)

![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2859189.png)

![1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859196.png)

![N-{4-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2859197.png)

![3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2859198.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2859201.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B2859205.png)